

Aurantiol in Organic Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Aurantiol*

Cat. No.: *B1584224*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiol, a Schiff base synthesized from the condensation of hydroxycitronellal and methyl anthranilate, is a well-established component in the fragrance industry.[1][2] Its primary application lies in its ability to impart a stable and long-lasting floral, orange blossom aroma to perfumes and other scented products.[3] While its use in perfumery is well-documented, the reactive imine functionality and overall molecular structure of **Aurantiol** present potential, yet largely unexplored, opportunities in broader organic synthesis and medicinal chemistry.

This document provides detailed application notes and protocols for the synthesis of **Aurantiol**, summarizing key quantitative data from published studies. It also briefly discusses the potential for **Aurantiol** and other Schiff bases in wider synthetic and biological applications, aiming to inspire further research into the untapped potential of this readily accessible molecule.

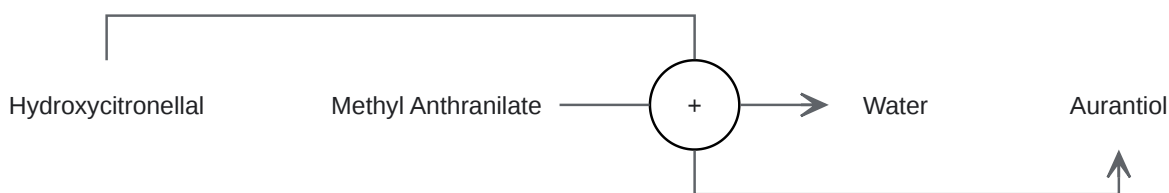
Chemical Properties and Structure

Property	Value	Reference
IUPAC Name	Methyl 2-[(E)-(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate	[1]
Synonyms	Auralva, Aurantiol, Hydroxycitronellal-methyl anthranilate Schiff base	[1]
CAS Number	89-43-0	[3]
Molecular Formula	C18H27NO3	[3]
Molecular Weight	305.42 g/mol	[4]
Appearance	Pale yellow to amber viscous liquid	[3]

Synthesis of Aurantiol via Simple Condensation

The most common and efficient method for synthesizing **Aurantiol** is through the direct condensation of hydroxycitronellal and methyl anthranilate.[1] This reaction forms the characteristic imine (Schiff base) linkage and eliminates a molecule of water.[2] While traditional methods involved reflux with an acid catalyst followed by recrystallization, a more streamlined "simple condensation" technique at elevated temperatures has been shown to be effective.[1][2]

Reaction Scheme



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Caption: General reaction scheme for the synthesis of **Aurantiol**.

Experimental Protocols

Protocol 1: Simple Condensation at $90\pm 5^{\circ}\text{C}$

This protocol is based on the work of Supriyono et al. and focuses on optimizing reaction time at a moderate temperature.^[1]

Materials:

- Hydroxycitronellal
- Methyl anthranilate

Equipment:

- Reaction vessel (e.g., round-bottom flask)
- Heating mantle or oil bath with temperature control
- Stirring apparatus (e.g., magnetic stirrer and stir bar)

Procedure:

- Weigh and add equimolar amounts of hydroxycitronellal and methyl anthranilate to the reaction vessel.
- Heat the mixture to $90\pm 5^{\circ}\text{C}$ with continuous stirring.
- Maintain the reaction at this temperature for the desired time. Reaction times between 30 minutes and 1 hour have been found to be optimal.^[1]
- After the desired time, cool the reaction mixture to room temperature.
- The resulting product can be characterized directly or purified further if necessary.

Protocol 2: Simple Condensation at 110°C

This protocol, adapted from Irawan et al., utilizes a higher temperature to potentially accelerate the reaction.^[5]

Materials:

- Hydroxycitronellal
- Methyl anthranilate

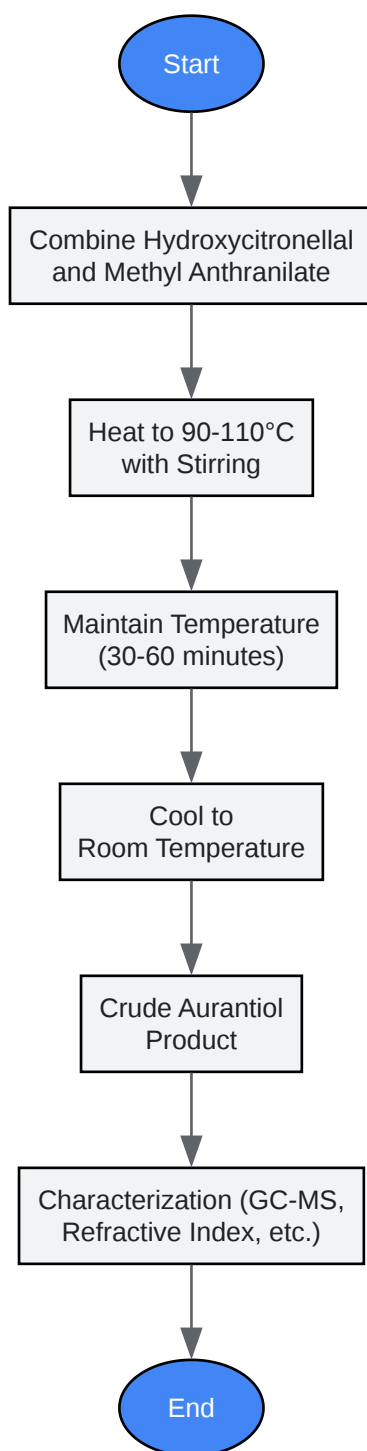
Equipment:

- Reaction vessel
- Hotplate with magnetic stirring capabilities
- Temperature probe

Procedure:

- Combine equimolar amounts of hydroxycitronellal and methyl anthranilate in the reaction vessel.
- Heat the mixture to 110°C while stirring.
- Allow the reaction to proceed for 30 minutes.
- Cool the mixture to room temperature to obtain the crude **Aurantiol** product.

Synthesis Workflow Diagram



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Caption: Experimental workflow for the synthesis of **Aurantiol**.

Quantitative Data from Synthesis Studies

The following tables summarize the quantitative data obtained from the optimization of **Aurantiol** synthesis.

Table 1: Effect of Synthesis Time on Yield and Physical Properties at 90±5°C[1][6]

Synthesis Time	Yield (%)	Refractive Index	Density (g/mL)	Specific Gravity	Color
15 min	73.53	1.536	1.051	1.053	Light yellow
30 min	77.57	1.539	1.052	1.054	Light yellow - greenish yellow
1 hour	77.04	1.540	1.052	1.054	Greenish yellow
2 hours	65.95	1.540	1.052	1.054	Dark yellow
3 hours	70.03	1.541	1.054	1.056	Orange
4 hours	66.12	1.542	1.055	1.057	Orange

Table 2: GC-MS Analysis of **Aurantiol** Synthesis at 110°C for 30 minutes[7]

Retention Time (min)	Compound	Composition (%)	Molecular Formula
8.680	Hydroxycitronellal	20.68	C10H20O2
9.465	Methyl Anthranilate	32.82	C8H9NO2
16.923	Aurantiol	30.85	C18H27NO3
16.981	Aurantiol	15.65	C18H27NO3

Applications in Organic Synthesis and Beyond

While the primary application of **Aurantiol** is in fragrance formulations, the chemistry of Schiff bases offers a broader potential that is relevant to researchers in organic synthesis and drug

development.

Stability and Hydrolysis

Aurantiol's stability is pH-dependent; it is unstable in acidic and alkaline conditions (with the exception of some fabric conditioners and soaps).^[4] This susceptibility to hydrolysis can be exploited for the controlled release of its constituent aldehyde and amine, a concept that has been explored for other Schiff bases as "pro-fragrances".^[7] This principle of controlled release via hydrolysis of an imine bond is a strategy that could be adapted in drug delivery systems.

Potential Biological Activity of Schiff Bases

Schiff bases as a class of compounds are known to exhibit a wide range of biological activities, including:

- Anticancer
- Antimicrobial
- Antiviral
- Antitumor
- Anti-inflammatory
- Analgesic^[5]

Although specific studies on the biological activities of **Aurantiol** are currently limited in the public domain, its structural motifs—a substituted aromatic amine and a terpene-derived aldehyde—are present in various bioactive natural products. The imine linkage provides a handle for further chemical modification, such as reduction to a secondary amine, which could lead to libraries of new compounds for biological screening. For instance, the essential oils of Citrus species, which contain terpene aldehydes similar to hydroxycitronellal, have demonstrated antimicrobial and antibiofilm activities.^{[8][9][10]}

Aurantiol as a Synthetic Precursor

Currently, **Aurantiol** is not widely documented as a precursor for the synthesis of other compounds of interest outside of the fragrance industry.[4] However, the presence of a hydroxyl group, an ester, and an imine functionality within the same molecule suggests that it could serve as a versatile scaffold for the synthesis of more complex molecular architectures. Future research could explore the selective modification of these functional groups to generate novel derivatives with potential applications in materials science or medicinal chemistry.

Conclusion

Aurantiol is a readily synthesized Schiff base with well-characterized physical and chemical properties. While its current applications are predominantly in the fragrance sector, its chemical structure holds potential for broader applications in organic synthesis. The protocols for its synthesis are straightforward and yield a high-purity product. Further investigation into the chemical reactivity of **Aurantiol**'s functional groups and the biological activity of its derivatives could open new avenues for research and development in fields beyond perfumery.

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